Fmoc-Thr(tBu)-Phe-OH
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Overview
Description
Fmoc-Thr(tBu)-Phe-OH, also known as 9-fluorenylmethyloxycarbonyl-O-tert-butyl-L-threonine-L-phenylalanine, is a compound used primarily in peptide synthesis. It is a derivative of threonine and phenylalanine, modified with protective groups to facilitate its incorporation into peptides. The Fmoc group protects the amino terminus, while the tert-butyl group protects the hydroxyl side chain of threonine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(tBu)-Phe-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for the next coupling reaction. The tert-butyl group remains intact during this process, protecting the hydroxyl group of threonine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of protective groups like Fmoc and tert-butyl is crucial in preventing side reactions and ensuring the correct sequence of amino acids.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Thr(tBu)-Phe-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Cleavage Reactions: Removal of the tert-butyl group using acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: TFA in the presence of scavengers like water or triisopropylsilane.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence, with the protective groups removed to yield the free peptide.
Scientific Research Applications
Fmoc-Thr(tBu)-Phe-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and research tools.
Mechanism of Action
The mechanism of action of Fmoc-Thr(tBu)-Phe-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl side chain of threonine. These protective groups are removed at specific stages to allow for the formation of peptide bonds, ensuring the correct sequence and structure of the final peptide.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Thr(tBu)-OH: Similar in structure but lacks the phenylalanine residue.
Fmoc-Phe-OH: Contains phenylalanine but lacks the threonine and tert-butyl group.
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Thr(tBu)-OH but with serine instead of threonine.
Uniqueness
Fmoc-Thr(tBu)-Phe-OH is unique in its combination of threonine and phenylalanine residues, along with the protective Fmoc and tert-butyl groups. This combination allows for the synthesis of peptides with specific sequences and properties, making it a valuable tool in peptide chemistry.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c27-24(28)21(11-15-9-10-22-23(12-15)32-14-31-22)26-25(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13-14H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRIPJFWEWCYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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